molecular formula C8H7NS B1287494 2-Methyl-4-sulfanylbenzonitrile CAS No. 110888-21-6

2-Methyl-4-sulfanylbenzonitrile

Cat. No.: B1287494
CAS No.: 110888-21-6
M. Wt: 149.21 g/mol
InChI Key: BJOUKTFDTLCMGH-UHFFFAOYSA-N
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Description

2-Methyl-4-sulfanylbenzonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by a benzene ring substituted with a methyl group at the second position, a sulfanyl group at the fourth position, and a nitrile group. This compound is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-sulfanylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzonitrile with a thiol reagent under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the potential hazards associated with the reactants and the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-sulfanylbenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-methyl-4-sulfanylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with nucleic acids or proteins, altering their function. The sulfanyl group can form disulfide bonds, influencing the structure and activity of biomolecules. The nitrile group can participate in various chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-sulfanylbenzonitrile is unique due to the presence of both a methyl and a sulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-methyl-4-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOUKTFDTLCMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601882
Record name 2-Methyl-4-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-21-6
Record name 4-Mercapto-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110888-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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